2,4,5-trifluoro-3-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzamide
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Overview
Description
The compound “2,4,5-trifluoro-3-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide moiety which is substituted with trifluoro and methoxy groups. It also contains a tetrahydropyran ring and a thiophene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzamide core, the introduction of the trifluoro and methoxy groups, and the attachment of the tetrahydropyran and thiophene rings. The exact methods would depend on the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The trifluoro and methoxy groups would likely have a significant impact on the electronic structure of the benzamide core .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoro and methoxy groups, as well as the tetrahydropyran and thiophene rings. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoro and methoxy groups could affect its polarity and solubility .Scientific Research Applications
- Application : Researchers explore this compound as a scaffold for designing novel drugs. Modifications to its structure can lead to promising candidates for treating various diseases, including cancer, infectious diseases, and inflammation .
- Application : 2,4,5-trifluoro-3-methoxybenzoic acid (a precursor to the benzamide) readily forms organotin (IV) complexes. These complexes find applications in materials science and catalytic processes .
- Application : 2,4,5-trifluoro-3-methoxybenzoic acid serves as a precursor for synthesizing quinolone derivatives. These derivatives may exhibit enhanced antibacterial properties .
- Application : Researchers investigate the potential of this compound as an agrochemical or pesticide. Its unique fluorine substitution pattern could enhance efficacy and selectivity .
- Application : Surface modification using 2,4,5-trifluoro-3-methoxybenzoic acid or its derivatives can improve material properties such as hydrophobicity, chemical resistance, and adhesion .
- Application : Researchers explore the use of this compound in fluorination reactions, which can lead to novel fluorinated molecules. Such reactions contribute to synthetic methodology development .
Medicinal Chemistry and Drug Development
Organotin Complex Formation
Quinolone Derivatives Synthesis
Agrochemicals and Pesticides
Materials Science and Surface Modification
Fluorination Reactions and Synthetic Methodology
Safety and Hazards
properties
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S/c1-24-17-14(20)11(9-12(19)15(17)21)18(23)22-16(13-3-2-8-26-13)10-4-6-25-7-5-10/h2-3,8-10,16H,4-7H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOQCJPNMGCEHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NC(C2CCOCC2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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